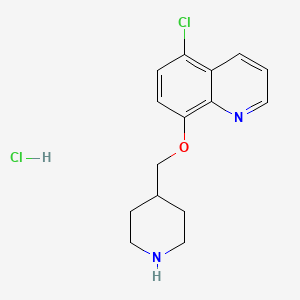
5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride
Übersicht
Beschreibung
5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride, also known as CPQ, is a chemical compound with potential applications in research. It has a molecular formula of C15H18Cl2N2O and an average mass of 313.222 Da .
Synthesis Analysis
The synthesis of 5-chloro-8-hydroxyquinoline, a related compound, involves several processes including chloridization, extraction, neutralization, washing with water, separation, and drying . The chloridization reaction can produce hydrogen chloride gas, which can be absorbed and made into hydrochloric acid for recovery and reuse . The synthesized 5-chloro-oxine has a content greater than 99% .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride can be represented by the SMILES stringc1cc2c(ccc(c2nc1)OCC3CCNCC3)Cl.Cl . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings . Chemical Reactions Analysis
Quinoline derivatives, such as 5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride, can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen
Drug Design and Medicinal Chemistry
The quinoline core structure is a significant pharmacophore in medicinal chemistry. It is known for its broad spectrum of bioactivity, making it a valuable template in drug design . The presence of the piperidinylmethoxy group may enhance the compound’s ability to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Synthetic Chemistry
Quinoline derivatives are often synthesized via intramolecular cyclization of acetanilides, which can be achieved through reactions like the Vilsmeier–Haack reaction . This compound could serve as an intermediate in the synthesis of more complex quinoline derivatives, expanding the repertoire of synthetic methods available to chemists.
Material Science
Quinoline derivatives have been explored for their potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices . The compound’s structural properties could be utilized in creating new materials with desirable electronic characteristics.
Wirkmechanismus
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of pharmacological activities .
Mode of Action
Quinoline derivatives are known to inhibit DNA replication through inhibition of DNA gyrase and topoisomerase IV activities . .
Biochemical Pathways
Quinoline-containing pyrazole heterocycles have shown excellent tumor growth inhibition properties, indicating potential involvement in cancer-related biochemical pathways .
Result of Action
Quinoline derivatives are known to have antimicrobial, anticancer, antiviral, and anti-inflammatory activities .
Action Environment
The success of suzuki–miyaura coupling, a method used in the synthesis of similar compounds, hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .
Eigenschaften
IUPAC Name |
5-chloro-8-(piperidin-4-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c16-13-3-4-14(15-12(13)2-1-7-18-15)19-10-11-5-8-17-9-6-11;/h1-4,7,11,17H,5-6,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWACKRNKIZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)
![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)
![3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424554.png)
![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)
![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
![2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424561.png)
![4-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424563.png)

![4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424566.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424570.png)
![3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424571.png)
![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)